N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide
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Overview
Description
N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide: is a pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. They are widely recognized for their significant role in the structure of nucleic acids, such as DNA and RNA, where they form the basis of the nucleotides cytosine, thymine, and uracil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amide with a nitrile in the presence of a base, followed by hydrolysis and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as mixing, heating, and cooling under controlled conditions to achieve the desired product yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It is used in assays to investigate enzyme activities and binding affinities .
Medicine: The compound has potential therapeutic applications due to its structural similarity to nucleotides. It is explored for its antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
N-Hydroxy-1,2,4-oxadiazole-5-formamides: These compounds share a similar hydroxy group and are studied for their potential as enzyme inhibitors.
Imidazoles: Another class of heterocyclic compounds with similar structural features and applications in pharmaceuticals.
Uniqueness: N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with nucleic acids and proteins makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-10-2-3(4(7)9-13)5(11)8-6(10)12/h2,13H,1H3,(H2,7,9)(H,8,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQMYFQUKOXIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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